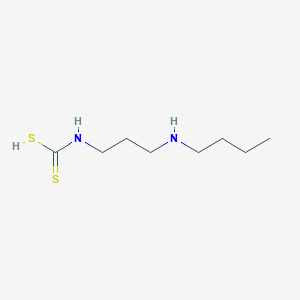
3-(butylamino)propylcarbamodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(butylamino)propylcarbamodithioic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamic acid group attached to a butylamino propyl chain, which is further linked to a dithio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylamino)propylcarbamodithioic acid typically involves the reaction of a butylamine derivative with a suitable carbamic acid precursor. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. For instance, the reaction may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(butylamino)propylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio group to thiols or disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or disulfides.
Substitution: Formation of substituted carbamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-(butylamino)propylcarbamodithioic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(butylamino)propylcarbamodithioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The dithio group is particularly important for its reactivity, allowing the compound to participate in redox reactions and form covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
3-(butylamino)propylcarbamodithioic acid can be compared with other similar compounds, such as:
Carbamic acid, N-(3-(dibutylamino)propyl)dithio-: Similar structure but with two butyl groups attached to the amino group.
Carbamic acid, N-(3-(methylamino)propyl)dithio-: Contains a methyl group instead of a butyl group.
Carbamic acid, N-(3-(ethylamino)propyl)dithio-: Contains an ethyl group instead of a butyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
18997-74-5 |
|---|---|
Molekularformel |
C8H18N2S2 |
Molekulargewicht |
206.4 g/mol |
IUPAC-Name |
3-(butylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C8H18N2S2/c1-2-3-5-9-6-4-7-10-8(11)12/h9H,2-7H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
XDQSLSMXWSKEMB-UHFFFAOYSA-N |
SMILES |
CCCCNCCCNC(=S)S |
Isomerische SMILES |
CCCCNCCCN=C(S)S |
Kanonische SMILES |
CCCCNCCCNC(=S)S |
Key on ui other cas no. |
18997-74-5 |
Synonyme |
N-[3-(Butylamino)propyl]carbamodithioic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















